1-phenyl-1H-1,2,4-triazol-3-ol
Overview
Description
1-phenyl-1H-1,2,4-triazol-3-ol is a heteroaryl hydroxy compound with the molecular formula C8H7N3O. It is a member of the triazole family, characterized by a triazole ring fused with a phenyl group and a hydroxyl group at the third position. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
- The primary targets of 1-phenyl-1H-1,2,4-triazol-3-ol are not explicitly documented in the literature. However, it’s essential to recognize that this compound’s structure includes a triazole ring, which can interact with various biological molecules due to its hydrogen bond acceptor and donor properties .
- The exact mode of action remains speculative, but we can infer from related compounds. For instance, sulfamoylated analogs of 1-phenyl-1H-1,2,3-triazol-4-yl phenol inhibit enzymes by undergoing nucleophilic substitution reactions, leading to inactivation of the catalytic site .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
1-phenyl-1H-1,2,4-triazol-3-ol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with topoisomerase IV, an enzyme involved in DNA replication and transcription . The binding affinity of this compound to topoisomerase IV suggests that it can inhibit the enzyme’s activity, thereby affecting DNA processes. Additionally, this compound has shown potential interactions with various proteins involved in antimicrobial and antioxidant activities .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by affecting the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, it has been observed to alter metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, the compound’s interaction with topoisomerase IV inhibits the enzyme’s activity, leading to disruptions in DNA replication and transcription . Additionally, this compound has been shown to modulate the activity of proteins involved in oxidative stress responses, thereby influencing cellular redox balance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have demonstrated that this compound remains stable under various conditions, maintaining its biological activity over extended periods . Prolonged exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antimicrobial and antioxidant activities . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization . The compound’s interaction with enzymes involved in oxidative stress responses further underscores its role in modulating cellular redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity . Studies have shown that this compound can be efficiently transported across cell membranes, allowing it to reach its target sites within cells .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with biomolecules and its role in modulating cellular processes .
Preparation Methods
1-phenyl-1H-1,2,4-triazol-3-ol can be synthesized through several methods. One common synthetic route involves the reaction of 1-phenylsemicarbazide with formic acid. The reaction is typically carried out in a reaction vessel with the following conditions: 186 kg of 1-phenylsemicarbazide, 113 kg of formic acid, 20 kg of a catalyst, and 30 liters of water. The mixture is stirred and heated to 100°C, followed by refluxing for 6 hours. After the reaction, 400 liters of water are added, and the mixture is cooled to 20°C. The product is then filtered, washed with 2% sodium bicarbonate solution and water until neutral, and dried to obtain pale yellow crystals of this compound .
Chemical Reactions Analysis
1-phenyl-1H-1,2,4-triazol-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-phenyl-1H-1,2,4-triazol-3-ol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies and as a potential therapeutic agent.
Medicine: It is investigated for its potential use in treating various diseases due to its biological activities.
Industry: The compound is used as an intermediate in the production of pesticides and other industrial chemicals .
Comparison with Similar Compounds
1-phenyl-1H-1,2,4-triazol-3-ol can be compared with other similar compounds, such as:
1-phenyl-1H-1,2,4-triazole: This compound lacks the hydroxyl group at the third position, which may affect its chemical reactivity and biological activity.
1-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one: This compound is a tautomer of this compound and has different chemical properties due to the presence of a carbonyl group instead of a hydroxyl group.
2,2′-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diphenol:
Properties
IUPAC Name |
2-phenyl-1H-1,2,4-triazol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-8-9-6-11(10-8)7-4-2-1-3-5-7/h1-6H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDMYEHBRNFUQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195129 | |
Record name | 1,2-Dihydro-1-phenyl-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4231-68-9 | |
Record name | 1-Phenyl-3-hydroxy-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4231-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dihydro-1-phenyl-3H-1,2,4-triazol-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004231689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dihydro-1-phenyl-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dihydro-1-phenyl-3H-1,2,4-triazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.989 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-Dihydro-1-phenyl-3H-1,2,4-triazol-3-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY9UJ56XWK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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